molecular formula C22H24FN2O4P B11409060 diethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

diethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11409060
M. Wt: 430.4 g/mol
InChI Key: AWLLYOPYFBRWDL-NTCAYCPXSA-N
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Description

Diethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a unique structure that includes a phosphonate group, an oxazole ring, and both fluorobenzyl and phenylethenyl substituents, which contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an α-halo ketone and an amide.

    Introduction of the Fluorobenzyl Group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the oxazole intermediate.

    Addition of the Phenylethenyl Group: This can be accomplished through a Heck reaction, where a vinyl halide reacts with the oxazole intermediate in the presence of a palladium catalyst.

    Phosphonate Ester Formation: The final step involves the reaction of the oxazole derivative with diethyl phosphite under suitable conditions to form the phosphonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, potentially leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the oxazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorobenzyl or phenylethenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could lead to partially or fully reduced derivatives of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibitory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and possible biological effects.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which diethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorobenzyl and phenylethenyl groups can enhance its binding affinity and specificity for certain targets, while the phosphonate group may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Diethyl {5-[(4-fluorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate can be compared with other similar compounds such as:

    Diethyl {5-[(4-chlorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    Diethyl {5-[(4-methylbenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate: Contains a methylbenzyl group, which may alter its reactivity and biological activity.

    Diethyl {5-[(4-nitrobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate: Features a nitrobenzyl group, potentially affecting its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C22H24FN2O4P

Molecular Weight

430.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H24FN2O4P/c1-3-27-30(26,28-4-2)22-21(24-16-18-10-13-19(23)14-11-18)29-20(25-22)15-12-17-8-6-5-7-9-17/h5-15,24H,3-4,16H2,1-2H3/b15-12+

InChI Key

AWLLYOPYFBRWDL-NTCAYCPXSA-N

Isomeric SMILES

CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=C(C=C3)F)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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